molecular formula C14H19NO4 B4925178 9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one

9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one

Cat. No.: B4925178
M. Wt: 265.30 g/mol
InChI Key: UJVQMUCMVQNNIL-UHFFFAOYSA-N
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Description

9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one is a complex organic compound characterized by its unique tetracyclic structure. This compound is part of the spiro[5.5]undecane derivatives, which are known for their intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one involves multiple steps, starting with the formation of the spiro[5.5]undecane skeleton. This is typically achieved through a series of cyclization reactions involving dioxane and oxathiane rings . The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism by which 9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with multiple targets simultaneously .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one apart is its combination of dioxane and oxathiane rings within a tetracyclic framework. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-13(2)4-8-11(9(16)5-13)7-3-14(17,15-8)12-18-6-10(7)19-12/h7,10,12,15,17H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVQMUCMVQNNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C3CC(N2)(C4OCC3O4)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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